{[(1-methyl-1H-indol-6-yl)carbonyl]amino}(phenyl)acetic acid
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Description
The compound {[(1-methyl-1H-indol-6-yl)carbonyl]amino}(phenyl)acetic acid
is a derivative of indole . Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural products, playing a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are synthesized using various methods . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, makes it a useful heterocyclic compound . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
The molecular structure of indole derivatives, includingThis compound
, is complex. Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions in this field could involve the synthesis of new indole derivatives, investigation of their biological activities, and development of their therapeutic applications .
Properties
IUPAC Name |
2-[(1-methylindole-6-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20-10-9-12-7-8-14(11-15(12)20)17(21)19-16(18(22)23)13-5-3-2-4-6-13/h2-11,16H,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJYZFIODXEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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